molecular formula C18H15BrFN3O3 B4788294 2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B4788294
M. Wt: 420.2 g/mol
InChI Key: QSOIWIUAFGUSCZ-UHFFFAOYSA-N
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Description

2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with appropriate reagents under specific conditions.

    Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Substitution with 4-Fluorophenyl Group: The final step involves the substitution reaction with 4-fluoroaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or other functional groups, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents at the bromo or fluoro positions.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The presence of the bromo and fluoro groups may enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide: Lacks the bromo and fluoro substituents.

    2-(6-chloro-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide: Contains a chloro group instead of bromo.

Uniqueness

The unique combination of the bromo, ethyl, and fluoro groups in 2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(6-bromo-3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O3/c1-2-22-17(25)14-9-11(19)3-8-15(14)23(18(22)26)10-16(24)21-13-6-4-12(20)5-7-13/h3-9H,2,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOIWIUAFGUSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

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